Phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester
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Overview
Description
Phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester is an organophosphorus compound It is characterized by the presence of a phosphonic acid group bonded to a [(2-methoxyphenyl)methyl] moiety and two ethyl ester groups
Preparation Methods
The synthesis of phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester can be achieved through several methods. One common approach is the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester . Another method involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which employs bromotrimethylsilane followed by methanolysis . Industrial production methods often utilize catalysts or microwaves to improve yields and minimize reaction times .
Chemical Reactions Analysis
Phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include bromotrimethylsilane for dealkylation and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used in the synthesis of stilbenes via oxidation and Horner-Emmons reactions.
Medicine: It is explored for its potential use in drug development and as a pro-drug.
Industry: It is employed as a corrosion inhibitor and in the preparation of antimalarial agents.
Mechanism of Action
The mechanism of action of phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester involves its interaction with molecular targets and pathways. For instance, it can form an adsorptive protective layer on metallic surfaces, acting as a corrosion inhibitor . Additionally, it may catalyze specific biochemical reactions, such as the hydrolysis of phosphoglycerides, releasing signal molecules .
Comparison with Similar Compounds
Phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester can be compared with other similar compounds, such as:
Diethyl phosphite: Another phosphonic acid ester with similar chemical properties.
Dimethyl methylphosphonate: A related compound with different ester groups.
Diethyl-4-methylbenzylphosphonate: A compound with a similar structure but different substituents. The uniqueness of this compound lies in its specific [(2-methoxyphenyl)methyl] moiety, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O4P/c1-4-15-17(13,16-5-2)10-11-8-6-7-9-12(11)14-3/h6-9H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLVLPSWWIBDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1OC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457678 |
Source
|
Record name | Phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150809-54-4 |
Source
|
Record name | Phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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